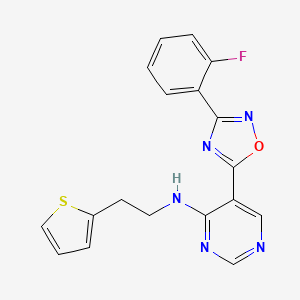

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine

Description

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine is a complex organic compound that features a combination of fluorophenyl, oxadiazole, thiophene, and pyrimidine moieties

Properties

IUPAC Name |

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5OS/c19-15-6-2-1-5-13(15)17-23-18(25-24-17)14-10-20-11-22-16(14)21-8-7-12-4-3-9-26-12/h1-6,9-11H,7-8H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBNWFAXCJDGPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CN=C3NCCC4=CC=CS4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl group. The thiophene moiety is then attached, and finally, the pyrimidine ring is constructed. Each step requires specific reagents and conditions, such as the use of dehydrating agents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be tailored to ensure safety, efficiency, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

The compound 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, biological activities, and synthesis methods, supported by case studies and data tables.

Medicinal Chemistry

The compound is primarily investigated for its antitumor properties . Studies have shown that similar oxadiazole derivatives exhibit significant anticancer activity. For example, compounds with oxadiazole rings have been reported to inhibit cancer cell growth in various models, including breast and lung cancer cell lines.

Case Study: Anticancer Activity

A related study on N-Aryl-5-(trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated substantial growth inhibition against several cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions (PGIs) exceeding 80% . This suggests that the oxadiazole moiety may be crucial for anticancer activity.

Antimicrobial Properties

Compounds containing oxadiazole rings are also noted for their antimicrobial activities . The presence of fluorine in the phenyl group can enhance lipophilicity and improve interaction with biological membranes, potentially leading to increased antimicrobial efficacy.

Data Table: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Target Organism | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| 5-(trifluorophenyl)-1,3,4-oxadiazol-2-amines | Escherichia coli | Significant |

Material Science

The unique properties of this compound make it suitable for applications in material science , particularly in the development of organic electronic materials. Its ability to form stable films could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method may include:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides.

- Pyrimidine Coupling : The oxadiazole derivative is then coupled with pyrimidine derivatives under specific conditions to yield the final product.

Synthesis Methods Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Cyclization of hydrazides | Base-catalyzed |

| 2 | Coupling with pyrimidine | Heat under inert atmosphere |

Mechanism of Action

The mechanism of action of 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific binding interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine

- 5-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine

Uniqueness

The presence of the fluorophenyl group in 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine imparts unique electronic properties, making it distinct from its chloro- and bromo- analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Biological Activity

The compound 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of the compound involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the pyrimidine and thiophene moieties. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are typically employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, similar compounds with oxadiazole cores have demonstrated significant cytotoxicity against various cancer cell lines. The compound has shown promising results in:

- Inhibition of Cell Proliferation : The compound exhibited IC50 values in the low micromolar range against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. It was noted that it induced apoptosis in these cells, evidenced by increased levels of p53 and activation of caspase-3 pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 | 0.65 | Induction of apoptosis via p53 activation |

| MCF-7 | 2.41 | Caspase activation leading to programmed cell death |

| U-937 | 1.00 | Cell cycle arrest at G0-G1 phase |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties . In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases.

The proposed mechanism involves interaction with key cellular targets that regulate cell survival and proliferation:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to cell death in cancer cells.

- Caspase Activation : Increased caspase activity correlates with enhanced apoptosis.

- p53 Pathway Modulation : Upregulation of p53 enhances the cellular response to stress and DNA damage.

Case Studies

A notable study involved testing this compound against a panel of cancer cell lines, including breast (MCF-7), leukemia (CEM-13), and melanoma (MEL-8). The results indicated that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.